URAT1 inhibitor 9
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Overview
Description
URAT1 inhibitor 9 is a chemical compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound helps to increase the excretion of uric acid, thereby lowering serum uric acid levels. This makes this compound a potential therapeutic agent for conditions such as hyperuricemia and gout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 9 involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of cyanides with hydroxylamine hydrochloride to form intermediate compounds. These intermediates are then reacted with diphenic anhydride to form the oxadiazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow processes. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
URAT1 inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce different substituents onto the compound’s core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity .
Scientific Research Applications
URAT1 inhibitor 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of uric acid transport and excretion.
Biology: Helps in understanding the role of urate transporters in cellular processes.
Medicine: Potential therapeutic agent for treating hyperuricemia and gout by lowering serum uric acid levels.
Industry: Utilized in the development of new uricosuric drugs and formulations.
Mechanism of Action
URAT1 inhibitor 9 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. The compound interacts with specific residues within the URAT1 protein, blocking its function and reducing serum uric acid levels .
Comparison with Similar Compounds
Similar Compounds
Dotinurad: Another selective URAT1 inhibitor with similar uric acid-lowering effects.
CDER167: A dual inhibitor of URAT1 and glucose transporter 9 (GLUT9), which also promotes uric acid excretion.
Lesinurad: A nonselective uricosuric that inhibits URAT1 along with other transporters.
Uniqueness
URAT1 inhibitor 9 is unique in its high selectivity for URAT1, which minimizes off-target effects and enhances its therapeutic potential. Unlike some other inhibitors, it does not significantly affect other uric acid transporters, making it a more targeted and potentially safer option for treating hyperuricemia and gout .
Properties
Molecular Formula |
C20H13N3O2S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H13N3O2S2/c21-12-14-7-8-17(16-5-2-1-4-15(14)16)18-13-22-10-9-19(18)23-27(24,25)20-6-3-11-26-20/h1-11,13H,(H,22,23) |
InChI Key |
UUBWGZUKKBPUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=C(C=CN=C3)NS(=O)(=O)C4=CC=CS4)C#N |
Origin of Product |
United States |
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